molecular formula C13H24N2O2 B12067668 tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B12067668
M. Wt: 240.34 g/mol
InChI Key: NJFBBPHTKSLXPH-UHFFFAOYSA-N
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Description

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a complex organic compound with the molecular formula C13H24N2O2 This compound is characterized by its unique octahydropyrrolo[3,4-c]pyrrole core structure, which is further substituted with tert-butyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced under stringent quality control measures. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3

InChI Key

NJFBBPHTKSLXPH-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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